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molecular formula C10H13Br B158151 3-Bromo-1,2,4,5-tetramethylbenzene CAS No. 1646-53-3

3-Bromo-1,2,4,5-tetramethylbenzene

Cat. No. B158151
M. Wt: 213.11 g/mol
InChI Key: WJKBPTLQJXKEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951874B2

Procedure details

0.2 mol of 3-bromodurene is reacted in 800 ml of absolute THF by means of 0.25 mol of butyllithium under inert conditions at −78° C. On completion of the BuLi addition, the reaction mixture is stirred at −78° C. for another 1 h and then allowed to thaw. A 2 l flask is then initially charged with 500 ml of absolute ether and 0.3 mol of trimethyl borate at −78° C. and the duryllithium prepared beforehand is added dropwise within a period of 30 min. The mixture is then allowed to thaw and the reaction mixture is stirred for another 12 h. Finally, the reaction mixture is poured onto 2 N HCl-ice mixture and hydrolyzed for 12 h, the organic phase is extracted and concentrated, and the residue is admixed with pentane to precipitate out the product. The product is filtered off with suction and dried under reduced pressure mp: 101-3° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.3 mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:8]([CH3:9])=[C:7]([CH3:10])[CH:6]=[C:4]([CH3:5])[C:3]=1[CH3:11].C([Li])CCC.[B:17](OC)([O:20]C)[O:18]C.C1([Li])C(C)=C(C)C=C(C)C=1C>C1COCC1.CCOCC>[C:2]1([B:17]([OH:20])[OH:18])[C:8]([CH3:9])=[C:7]([CH3:10])[CH:6]=[C:4]([CH3:5])[C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
BrC1=C(C(C)=CC(=C1C)C)C
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C)C(C)=CC(C)=C1C)[Li]
Step Four
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.3 mol
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −78° C. for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for another 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to precipitate out the product
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure mp: 101-3° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=C(C)C(C)=CC(C)=C1C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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